molecular formula C14H14ClNO B8335321 2-Benzyloxymethyl-6-chloroaniline

2-Benzyloxymethyl-6-chloroaniline

Cat. No.: B8335321
M. Wt: 247.72 g/mol
InChI Key: OJLGBKQFKVCOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxymethyl-6-chloroaniline is an organic compound with the molecular formula C14H14ClNO . It features both an aniline (amine) group and a chlorinated benzene ring, which is further modified with a benzyloxymethyl ether group. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of the aniline and chloro substituents on the aromatic ring provides two distinct reactive sites for further chemical transformations, such as nucleophilic substitution or electrophilic aromatic substitution. The benzyloxymethyl group can act as a protective group for alcohols or phenols, which can be removed under specific conditions, adding to the compound's utility in multi-step synthetic routes. As a specialized building block, this compound is useful for researchers constructing complex molecules, particularly in the development of pharmacologically active compounds. Its structure is reminiscent of scaffolds used in developing dopamine receptor ligands, where chloroaniline derivatives are key intermediates for studying receptor affinity and selectivity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, as it may be hazardous. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-chloro-6-(phenylmethoxymethyl)aniline

InChI

InChI=1S/C14H14ClNO/c15-13-8-4-7-12(14(13)16)10-17-9-11-5-2-1-3-6-11/h1-8H,9-10,16H2

InChI Key

OJLGBKQFKVCOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-6-methylaniline (CAS 87-63-8)
  • Structure : Chlorine (6-position), methyl (2-position) .
  • Molecular Weight : 141.60 g/mol .
  • Key Differences : The methyl group is electron-donating, increasing the basicity of the amine compared to the benzyloxymethyl group, which may exhibit electron-withdrawing effects via the ether oxygen. This impacts reactivity in electrophilic substitution reactions.
4-Chloro-ortho-toluidine (CAS 95-69-2)
  • Structure : Chlorine (4-position), methyl (2-position) .
  • Key Differences : The para-chloro and ortho-methyl arrangement creates distinct steric and electronic environments. Unlike 2-benzyloxymethyl-6-chloroaniline, the absence of an oxygen-containing substituent reduces polarity, affecting solubility in polar solvents.
2-Chloro-5-nitroaniline (CAS 6283-25-6)
  • Structure : Chlorine (2-position), nitro (5-position) .
  • Key Differences : The nitro group is strongly electron-withdrawing, significantly reducing the amine’s basicity and directing electrophilic attacks to specific ring positions. This contrasts with the benzyloxymethyl group, which may offer steric protection to the amine.

Functional Group Comparisons

Benzyloxy vs. Benzyloxymethyl
  • 2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) : The benzyloxy group (–OBn) at the 2-position introduces steric hindrance and moderate electron-withdrawing effects via the ether oxygen . Compared to benzyloxymethyl (–CH₂OBn), the lack of a methylene spacer reduces flexibility and may alter binding affinity in biological systems.
Halogenated Analogs
  • Meta-chloroaniline (m-chloroaniline) : The meta-substitution pattern reduces steric interactions but alters electronic conjugation compared to the ortho/para arrangement in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (inferred) C₁₄H₁₄ClNO ~255.7 2-CH₂OBn, 6-Cl High lipophilicity, moderate polarity
2-Chloro-6-methylaniline C₇H₈ClN 141.60 2-CH₃, 6-Cl Lower molecular weight, higher volatility
2-Chloro-5-nitroaniline C₆H₅ClN₂O₂ 172.57 2-Cl, 5-NO₂ Strong electron-withdrawing effects, low basicity
4-Chloro-ortho-toluidine C₇H₈ClN 141.60 2-CH₃, 4-Cl Steric hindrance at ortho position

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 2-Benzyloxymethyl-6-chloroaniline with high purity?

  • Methodological Answer :

  • Step 1 : Protect the amine group of 6-chloroaniline using a benzyloxymethyl (BOM) group via nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF) .
  • Step 2 : Optimize reaction temperature (40–60°C) to minimize side reactions like over-alkylation or hydrolysis of the BOM group .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Validate purity using HPLC or NMR .
  • Key Consideration : Monitor reaction progress with TLC to ensure complete substitution and avoid residual starting materials.

Q. How can researchers verify the structural integrity of this compound derivatives?

  • Methodological Answer :

  • Technique 1 : Use 1^1H/13^13C NMR to confirm substitution patterns. For example, the BOM group’s methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) should align with expected integrations .
  • Technique 2 : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxymethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Experimental Design :
  • Compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh3_3)4_4) with varying aryl boronic acids.
  • Analyze steric hindrance via computational modeling (DFT) to assess accessibility of the chloro-substituted position .
  • Data Interpretation : Reduced yields may indicate steric blocking by the BOM group, while electronic effects (e.g., resonance donation) can stabilize transition states .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Approach 1 : Conduct meta-analysis to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For example, cytotoxicity may vary due to differences in cellular uptake (logP) or metabolic stability .
  • Approach 2 : Use time-dependent studies (e.g., 24h vs. 72h exposure) to differentiate short-term adaptive responses from long-term toxic effects .

Q. How can researchers optimize the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • Step 1 : Perform nitration or halogenation under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C) to direct electrophiles to the para position relative to the amine.
  • Step 2 : Use directing group strategies; the BOM group’s electron-donating nature may compete with the chloro substituent, requiring Lewis acid catalysts (e.g., AlCl3_3) to modulate reactivity .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • Method 1 : LC-MS/MS with a C18 column and acetonitrile/water mobile phase to identify byproducts (e.g., deprotected aniline or dimerized species) .
  • Method 2 : Use ICP-MS to quantify residual metal catalysts (e.g., Pd) from synthesis steps, ensuring levels <10 ppm for biological assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound in antimicrobial assays?

  • Methodological Answer :

  • Design : Use a logarithmic concentration range (0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .
  • Analysis : Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism). Account for solvent interference by normalizing to control viability .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Tool 1 : Use Schrödinger’s ADMET Predictor to estimate cytochrome P450 metabolism sites (e.g., demethylation of the BOM group).
  • Tool 2 : Perform molecular docking (AutoDock Vina) to assess binding affinity with hepatic enzymes (e.g., CYP3A4), identifying potential metabolic hotspots .

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